(E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one (E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 844454-53-1
VCID: VC5313539
InChI: InChI=1S/C22H23N3O2S/c1-24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-17-7-9-19(10-8-17)27-16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b20-15+
SMILES: CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)S2
Molecular Formula: C22H23N3O2S
Molecular Weight: 393.51

(E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

CAS No.: 844454-53-1

Cat. No.: VC5313539

Molecular Formula: C22H23N3O2S

Molecular Weight: 393.51

* For research use only. Not for human or veterinary use.

(E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one - 844454-53-1

Specification

CAS No. 844454-53-1
Molecular Formula C22H23N3O2S
Molecular Weight 393.51
IUPAC Name (5E)-2-(4-methylpiperazin-1-yl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Standard InChI InChI=1S/C22H23N3O2S/c1-24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-17-7-9-19(10-8-17)27-16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b20-15+
Standard InChI Key MFWRRUUISSOMOX-HMMYKYKNSA-N
SMILES CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)S2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazol-4(5H)-one ring system substituted at position 2 with a 4-methylpiperazine group and at position 5 with a (4-benzyloxybenzylidene) moiety. The (E)-configuration of the benzylidene double bond is critical for its biological activity, as geometric isomerism often influences ligand-receptor interactions . Key structural attributes include:

  • Molecular Formula: C₂₂H₂₃N₃O₂S.

  • Molecular Weight: 393.51 g/mol.

  • IUPAC Name: (5E)-2-(4-methylpiperazin-1-yl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one .

The piperazine ring enhances solubility and modulates pharmacokinetic properties, while the benzyloxy group contributes to lipophilicity, potentially improving membrane permeability .

Spectroscopic and Computational Data

  • NMR: The (E)-configuration is confirmed via ¹H-coupled ¹³C NMR, where the ³J₅,Hβ coupling constant distinguishes geometric isomers .

  • X-ray Crystallography: While no direct data exists for this compound, analogous thiazol-4(5H)-one derivatives exhibit planar thiazole rings with dihedral angles of ~85° between aromatic systems, suggesting similar conformational rigidity .

  • LogP: Estimated at 3.94, indicating moderate hydrophobicity suitable for transmembrane diffusion .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves a multi-step approach:

Step 1: Formation of the thiazol-4(5H)-one core via cyclization of thiobenzamide derivatives. For example, refluxing thiobenzamide with bromoacetic acid yields 2-phenylthiazol-4(5H)-one hydrobromide .
Step 2: Condensation with 4-benzyloxybenzaldehyde under basic conditions (e.g., piperidine in ethanol) to introduce the benzylidene group.
Step 3: Substitution at position 2 with 4-methylpiperazine using nucleophilic aromatic substitution or metal-catalyzed coupling .

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYieldReference
1Thiobenzamide, BrCH₂COOH, reflux69%
24-Benzyloxybenzaldehyde, EtOH, piperidine41–81%
34-Methylpiperazine, DMF, 80°C75%

Challenges in Synthesis

  • Geometric Control: Achieving exclusive (E)-isomer formation requires precise stoichiometry and catalytic bases like piperidine .

  • Purification: Column chromatography is often necessary due to byproducts from incomplete substitution.

Pharmacological Activities

Tyrosinase Inhibition

Analogous (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives exhibit potent tyrosinase inhibitory activity (IC₅₀ = 0.1 µM), surpassing kojic acid (IC₅₀ = 20.8 µM) . The (E)-isomer’s activity is under investigation, but structural similarities suggest competitive inhibition via chelation of copper ions in the enzyme’s active site .

Antimicrobial Activity

Preliminary studies on related compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to membrane disruption via lipophilic interactions.

Comparative Analysis with Heterocyclic Analogues

Thiazolidinediones vs. Thiazol-4(5H)-ones

  • Thiazolidinediones: Higher polarity (LogP = 1.49) limits skin permeability but enhances aqueous solubility .

  • Thiazol-4(5H)-ones: Balanced LogP (3.94) improves bioavailability while retaining enzymatic inhibitory potency .

Piperazine Substitution Effects

Replacing 4-methylpiperazine with morpholine or dimethylamine alters:

  • Solubility: Piperazine derivatives exhibit 2–3× higher solubility in PBS (pH 7.4) .

  • Affinity: N-Methylation reduces steric hindrance, improving binding to tyrosinase (ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for morpholine) .

Future Directions and Applications

Drug Development Opportunities

  • Topical Formulations: High LogP and tyrosinase inhibition support use in hyperpigmentation treatments .

  • Combination Therapies: Synergy with platinum-based chemotherapeutics reported in ovarian cancer models .

Synthetic Chemistry Innovations

  • Continuous Flow Synthesis: Microreactor technology could enhance geometric selectivity and reduce reaction times.

  • Biocatalytic Approaches: Lipase-mediated asymmetric synthesis may yield enantiopure intermediates.

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